molecular formula C17H19F3N4O2S B215352 N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-3-pyridinesulfonamide

N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-3-pyridinesulfonamide

Número de catálogo B215352
Peso molecular: 400.4 g/mol
Clave InChI: BFUFJVSGCXHQJK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-3-pyridinesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets various kinases involved in B-cell receptor signaling. This compound has gained attention in scientific research due to its potential as a therapeutic agent for B-cell malignancies such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma. In

Mecanismo De Acción

N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-3-pyridinesulfonamide inhibits B-cell receptor signaling by selectively targeting various kinases involved in this pathway. It binds to the ATP-binding site of BTK, ITK, and TEC kinases, thereby preventing their activation and downstream signaling. This leads to the inhibition of B-cell proliferation, survival, and migration, ultimately resulting in the induction of apoptosis.
Biochemical and Physiological Effects:
N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-3-pyridinesulfonamide has been shown to have potent biochemical and physiological effects in preclinical studies. It selectively inhibits B-cell receptor signaling and induces apoptosis in B-cell malignancies. It also has minimal effects on normal B-cell function, thereby reducing the risk of off-target toxicity. Additionally, it has been shown to have good pharmacokinetic properties, including high oral bioavailability and good tissue penetration.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-3-pyridinesulfonamide has several advantages for lab experiments. It is a potent and selective inhibitor of B-cell receptor signaling, making it a valuable tool for studying this pathway in vitro and in vivo. It has also shown synergistic effects when combined with other therapeutic agents, making it a potential candidate for combination therapy. However, there are also some limitations to using N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-3-pyridinesulfonamide in lab experiments. It has a relatively short half-life, which may limit its efficacy in certain experimental settings. Additionally, it may not be suitable for studying certain aspects of B-cell biology, as it selectively targets kinases involved in B-cell receptor signaling and may not affect other signaling pathways.

Direcciones Futuras

There are several future directions for the study of N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-3-pyridinesulfonamide. One direction is to further explore its potential as a therapeutic agent for B-cell malignancies. Clinical trials are currently underway to evaluate its safety and efficacy in patients with chronic lymphocytic leukemia and non-Hodgkin's lymphoma. Another direction is to investigate its potential for combination therapy with other therapeutic agents, such as immune checkpoint inhibitors and CAR-T cell therapy. Additionally, further studies are needed to elucidate its mechanism of action and identify potential biomarkers of response.

Métodos De Síntesis

The synthesis of N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-3-pyridinesulfonamide involves several steps. The first step is the reaction of 3-chloro-4-fluoropyridine with sodium azide to form 3-azido-4-fluoropyridine. The second step is the reaction of 3-azido-4-fluoropyridine with N-methylpiperazine to form 3-(N-methylpiperazin-1-yl)-4-fluoropyridine. The third step is the reaction of 3-(N-methylpiperazin-1-yl)-4-fluoropyridine with 3-(trifluoromethyl)aniline to form N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-3-pyridinesulfonamide. This synthesis method has been optimized for high yield and purity and can be scaled up for large-scale production.

Aplicaciones Científicas De Investigación

N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-3-pyridinesulfonamide has been extensively studied for its potential as a therapeutic agent for B-cell malignancies. It has been shown to selectively inhibit various kinases involved in B-cell receptor signaling, including BTK, ITK, and TEC. In preclinical studies, N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-3-pyridinesulfonamide has demonstrated potent antitumor activity against various B-cell malignancies, including chronic lymphocytic leukemia and non-Hodgkin's lymphoma. It has also shown synergistic effects when combined with other therapeutic agents such as venetoclax and rituximab.

Propiedades

Nombre del producto

N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-3-pyridinesulfonamide

Fórmula molecular

C17H19F3N4O2S

Peso molecular

400.4 g/mol

Nombre IUPAC

N-methyl-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyridine-3-sulfonamide

InChI

InChI=1S/C17H19F3N4O2S/c1-21-27(25,26)16-12-22-6-5-15(16)24-9-7-23(8-10-24)14-4-2-3-13(11-14)17(18,19)20/h2-6,11-12,21H,7-10H2,1H3

Clave InChI

BFUFJVSGCXHQJK-UHFFFAOYSA-N

SMILES

CNS(=O)(=O)C1=C(C=CN=C1)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F

SMILES canónico

CNS(=O)(=O)C1=C(C=CN=C1)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.